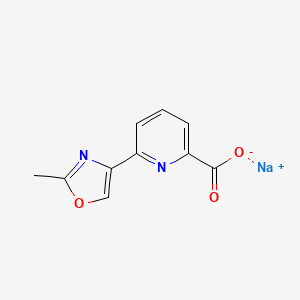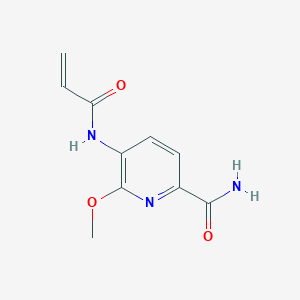
6-Methoxy-5-(prop-2-enoylamino)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-5-(prop-2-enoylamino)pyridine-2-carboxamide, also known as MPAC, is a chemical compound that has been of interest to scientific researchers due to its potential applications in various fields. MPAC has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied.
Mecanismo De Acción
6-Methoxy-5-(prop-2-enoylamino)pyridine-2-carboxamide has been shown to inhibit hCA II and hAChE through a competitive inhibition mechanism. The compound binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity. This compound has also been shown to bind to metal ions, such as copper (II) and zinc (II), through the nitrogen and oxygen atoms in the pyridine and carboxamide groups, respectively.
Biochemical and Physiological Effects:
This compound has been shown to have no significant cytotoxic effects on human cells at concentrations up to 100 μM. However, at higher concentrations, this compound has been shown to induce apoptosis in cancer cells. This compound has also been shown to have antioxidant properties, reducing the production of reactive oxygen species in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Methoxy-5-(prop-2-enoylamino)pyridine-2-carboxamide has several advantages for use in lab experiments, including its low cytotoxicity, fluorescent properties, and ability to inhibit enzymes. However, its low solubility in water and limited stability in solution may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for 6-Methoxy-5-(prop-2-enoylamino)pyridine-2-carboxamide research, including the development of more efficient synthesis methods, the study of its potential therapeutic applications in diseases such as glaucoma, epilepsy, and Alzheimer's disease, and the development of this compound-based fluorescent probes for the detection of metal ions in biological systems. Additionally, the use of this compound as a potential anticancer agent and its effects on other biological pathways warrant further investigation.
Métodos De Síntesis
6-Methoxy-5-(prop-2-enoylamino)pyridine-2-carboxamide has been synthesized using different methods, including the reaction of 2-amino-5-methoxypyridine with acryloyl chloride and subsequent reaction with acetic anhydride. The yield of this method is 65-70%. Another method involves the reaction of 2-amino-5-methoxypyridine with ethyl acrylate, followed by the reaction with acetic anhydride. The yield of this method is 70-75%.
Aplicaciones Científicas De Investigación
6-Methoxy-5-(prop-2-enoylamino)pyridine-2-carboxamide has been used in scientific research as a potential inhibitor of enzymes, such as human carbonic anhydrase II (hCA II) and human acetylcholinesterase (hAChE). Inhibitors of these enzymes have been studied for their potential therapeutic applications in diseases such as glaucoma, epilepsy, and Alzheimer's disease. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions, such as copper (II) and zinc (II).
Propiedades
IUPAC Name |
6-methoxy-5-(prop-2-enoylamino)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-3-8(14)12-7-5-4-6(9(11)15)13-10(7)16-2/h3-5H,1H2,2H3,(H2,11,15)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYIZEVWBZWYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(=O)N)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2888908.png)
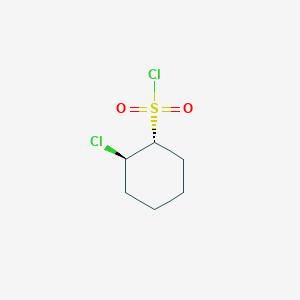
![(E)-N'-methoxy-N-[7-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2888912.png)
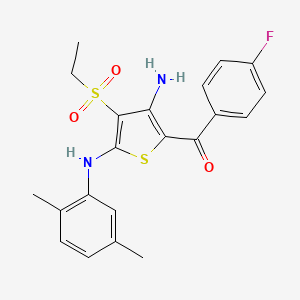
![ethyl 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2888914.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2888916.png)
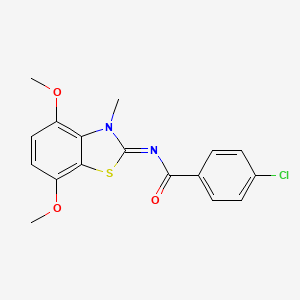
![2-Methylpropyl 5-[4-(benzyloxy)phenyl]-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2888921.png)
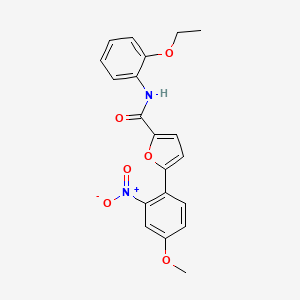
![3-allyl-8-(5-chloro-2-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2888924.png)
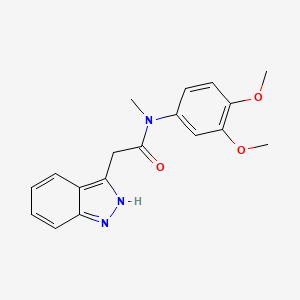
![Methyl({[5-(2-methylcyclopropyl)furan-2-yl]methyl})amine](/img/structure/B2888926.png)

